m-PEG11-Tos
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Overview
Description
m-PEG11-Tos: is a polyethylene glycol derivative containing a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG11-Tos is synthesized by reacting polyethylene glycol monomethyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-PEG11-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. .
Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the polyethylene glycol backbone can undergo oxidation under harsh conditions
Major Products Formed: The major products formed from nucleophilic substitution reactions include polyethylene glycol derivatives with various functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry: m-PEG11-Tos is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the attachment of different functional groups to the polyethylene glycol backbone .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in drug delivery systems to improve the pharmacokinetics of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in various chemical processes .
Mechanism of Action
m-PEG11-Tos exerts its effects primarily through nucleophilic substitution reactions. The tosyl group acts as a leaving group, allowing nucleophiles to attach to the polyethylene glycol backbone. This modification can alter the solubility, stability, and reactivity of the resulting compounds .
Comparison with Similar Compounds
m-PEG-Tos: Similar to m-PEG11-Tos but with a different polyethylene glycol chain length.
Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O13S/c1-27-3-5-28(6-4-27)42(29,30)41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35-14-13-34-12-11-33-10-9-32-8-7-31-2/h3-6H,7-26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVRKGLJXOGXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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